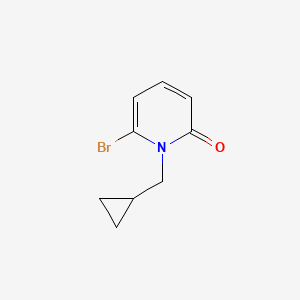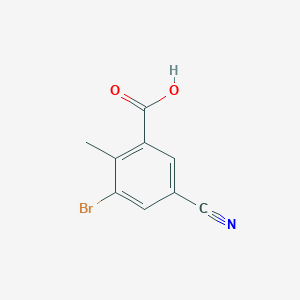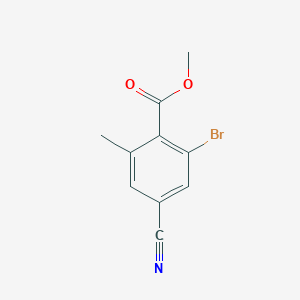![molecular formula C17H21N7 B1415684 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine CAS No. 1105196-33-5](/img/structure/B1415684.png)
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine
Vue d'ensemble
Description
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . The compound’s action on this pathway could potentially alleviate the cognitive decline associated with conditions like Alzheimer’s disease .
Pharmacokinetics
The compound’s potency against ache, as indicated by its ic50 value of 090 μM , suggests that it may have good bioavailability
Result of Action
The inhibition of AChE by the compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes the compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is acetylcholinesterase (AChE), where it acts as an inhibitor . The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease . Additionally, 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle regulation .
Cellular Effects
The effects of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance cognitive functions and memory . In cancer cells, the inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis
Molecular Mechanism
At the molecular level, 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition is a result of both competitive and non-competitive mechanisms, as the compound can bind to multiple sites on the enzyme . Similarly, the interaction with CDK2 involves binding to the ATP-binding pocket, preventing the phosphorylation of key substrates required for cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under extreme conditions, potentially reducing its efficacy . Long-term studies have shown that continuous exposure to 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive functions without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . In cancer models, higher doses are required to achieve significant inhibition of CDK2 and induce apoptosis in tumor cells . These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that are excreted via the kidneys . The interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes such as acetylcholinesterase and CDK2 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Understanding the subcellular distribution of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is essential for optimizing its therapeutic potential.
Méthodes De Préparation
The synthesis of 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ optimized reaction conditions, including the use of catalysts and solvents, to enhance yield and purity .
Analyse Des Réactions Chimiques
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine moiety can be replaced with other functional groups using appropriate reagents and conditions
Applications De Recherche Scientifique
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Comparaison Avec Des Composés Similaires
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine can be compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Propriétés
IUPAC Name |
2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c18-6-7-24-17-15(12-21-24)16(19-13-20-17)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-5,12-13H,6-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFUPILPNZDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















